

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 27429-67-0

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-Amino-4-(1-piperidinyl)- benzonitrile |
| CAS No.: | 27429-67-0 |
| Cat. No.: | B2838332 |

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Executive Summary

In the landscape of preclinical drug discovery and rational molecular design, ortho-phenylenediamines serve as privileged building blocks for the synthesis of diverse heterocyclic pharmacophores. CAS 27429-67-0, formally named 3-Amino-4-(piperidin-1-yl)benzonitrile, stands out as a highly specialized bifunctional intermediate. Featuring a nucleophilic piperidine ring, a primary amine, and an electron-withdrawing nitrile group, this compound is engineered for the downstream assembly of targeted kinase inhibitors and complex benzimidazole scaffolds.

This whitepaper, designed for research chemists and drug development professionals, provides an authoritative dissection of the physical and chemical properties of CAS 27429-67-0. It details causal mechanistic workflows, self-validating experimental protocols, and the downstream signaling blockade logic achieved through its derivatives.

Molecular & Physicochemical Profiling

Understanding the innate physical properties of CAS 27429-67-0 is paramount for predicting its solubility, reactivity, and chromatographic behavior during synthetic workflows. The unique "push-pull" electronic system—driven by the electron-donating amine/piperidine groups at the meta and para positions relative to the electron-withdrawing nitrile group—imparts distinct spectroscopic and physical characteristics.

Causality of Physical State and Appearance

CAS 27429-67-0 typically presents as a pale-yellow to yellow-brown solid^[1]. This distinctive coloration is not a byproduct of impurities; rather, it is directly caused by the extended conjugation of the aromatic ring combined with the donor-acceptor electronic push-pull system, which shifts the absorption spectrum into the blue-violet region. Furthermore, its solid state at ambient temperature is dictated by the strong intermolecular hydrogen bonding facilitated by the primary amine (-NH₂), coupled with dipole-dipole interactions from the nitrile (-C≡N) group.

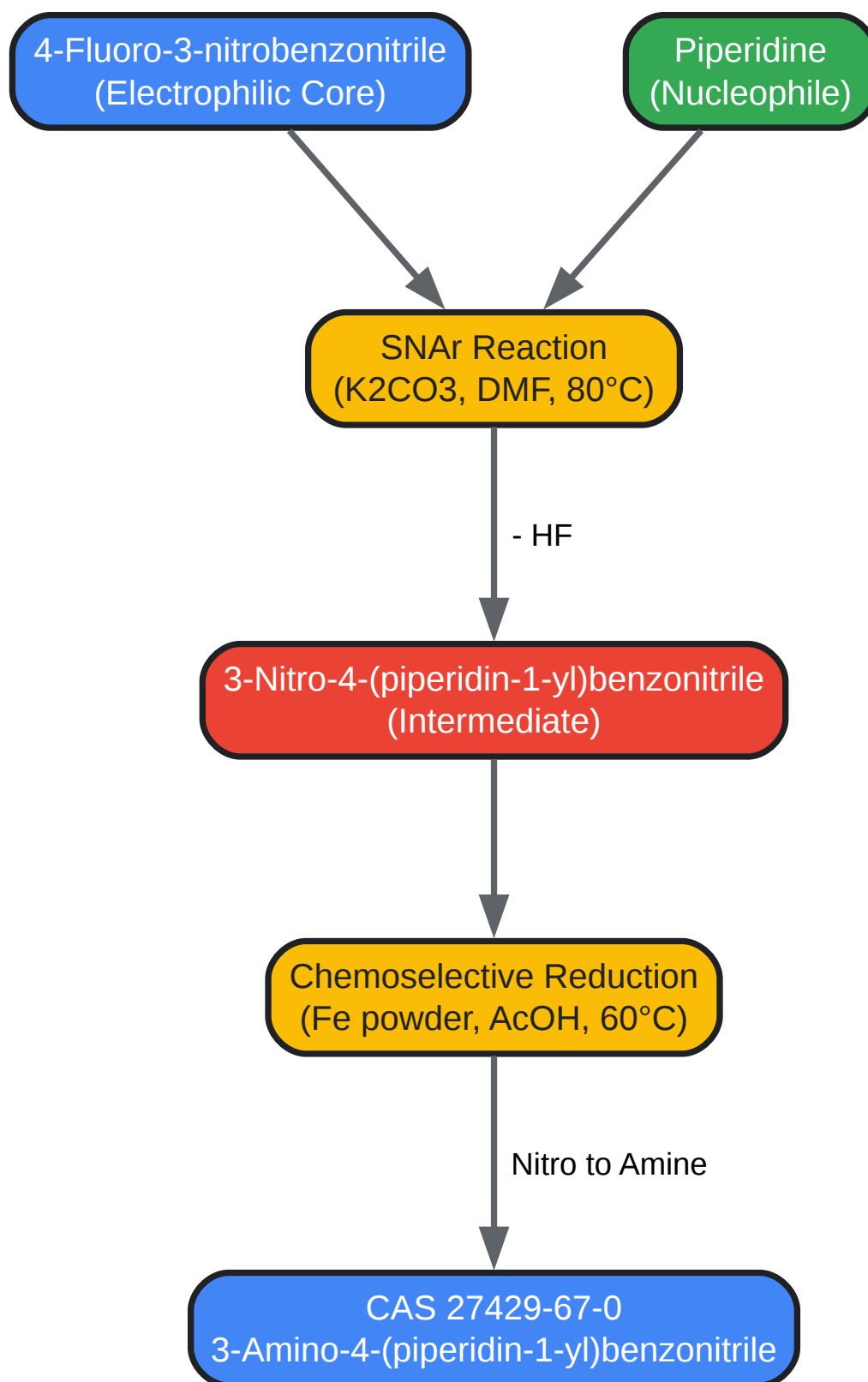
Quantitative Properties Summary

The quantitative physicochemical data for CAS 27429-67-0 are summarized in the table below for rapid reference in laboratory environments:

| Property | Validated Specification | Source Citation |
|---------------------|---|-----------------|
| Chemical Name | 3-Amino-4-(piperidin-1-yl)benzotrile | [2],[1] |
| CAS Registry Number | 27429-67-0 | [2],[3] |
| Molecular Formula | C ₁₂ H ₁₅ N ₃ | [3],[1] |
| Molecular Weight | 201.27 g/mol | [2],[3] |
| Appearance | Pale-yellow to yellow-brown solid/powder | [3],[1] |
| Commercial Purity | ≥95% to 97% | [3],[1] |
| InChI Key | PLNSYDNPRKVZLP-UHFFFAOYSA-N | [1] |
| Storage Conditions | Room Temperature (Hygroscopic control advised) | [1] |

Structural Mechanisms & Synthetic Pathways

The generation of CAS 27429-67-0 requires a highly controlled, two-step synthetic pathway starting from commercially available 4-fluoro-3-nitrobenzotrile. The sequence leverages the predictable electronic effects of the aromatic substituents to ensure high regioselectivity and chemoselectivity.



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Figure 1: Stepwise synthetic workflow and SNAr logic yielding CAS 27429-67-0.

Standard Operating Procedures (SOP): Self-Validating Protocol

As an Application Scientist, I prioritize protocols that include built-in validation fail-safes. The following step-by-step methodology incorporates mandatory In-Process Controls (IPCs) to ensure the chemical integrity of the cascade.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Displace the fluorine atom with piperidine to form the intermediate.

- Causality for Reactant Choice: The highly electron-withdrawing -NO₂ and -CN groups severely deplete the electron density at the C4 position of the benzene ring. This lowers the activation energy for the formation of the Meisenheimer complex, making the C-F bond exceptionally susceptible to attack by piperidine. Potassium carbonate (K₂CO₃) is chosen as a mild base to scavenge the HF byproduct without risking the hydrolysis of the sensitive nitrile group.
- Procedure:
 - Dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzotrile in anhydrous DMF.
 - Add 2.0 equivalents of K₂CO₃, followed by the dropwise addition of 1.2 equivalents of piperidine.
 - Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
- Self-Validation (IPC): Withdraw a 50 μL aliquot and quench in H₂O/EtOAc. Run Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1). The reaction is valid to proceed only when the starting material spot (R_f ~0.4) is completely consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the intermediate mass [M+H]⁺ = 232 m/z.

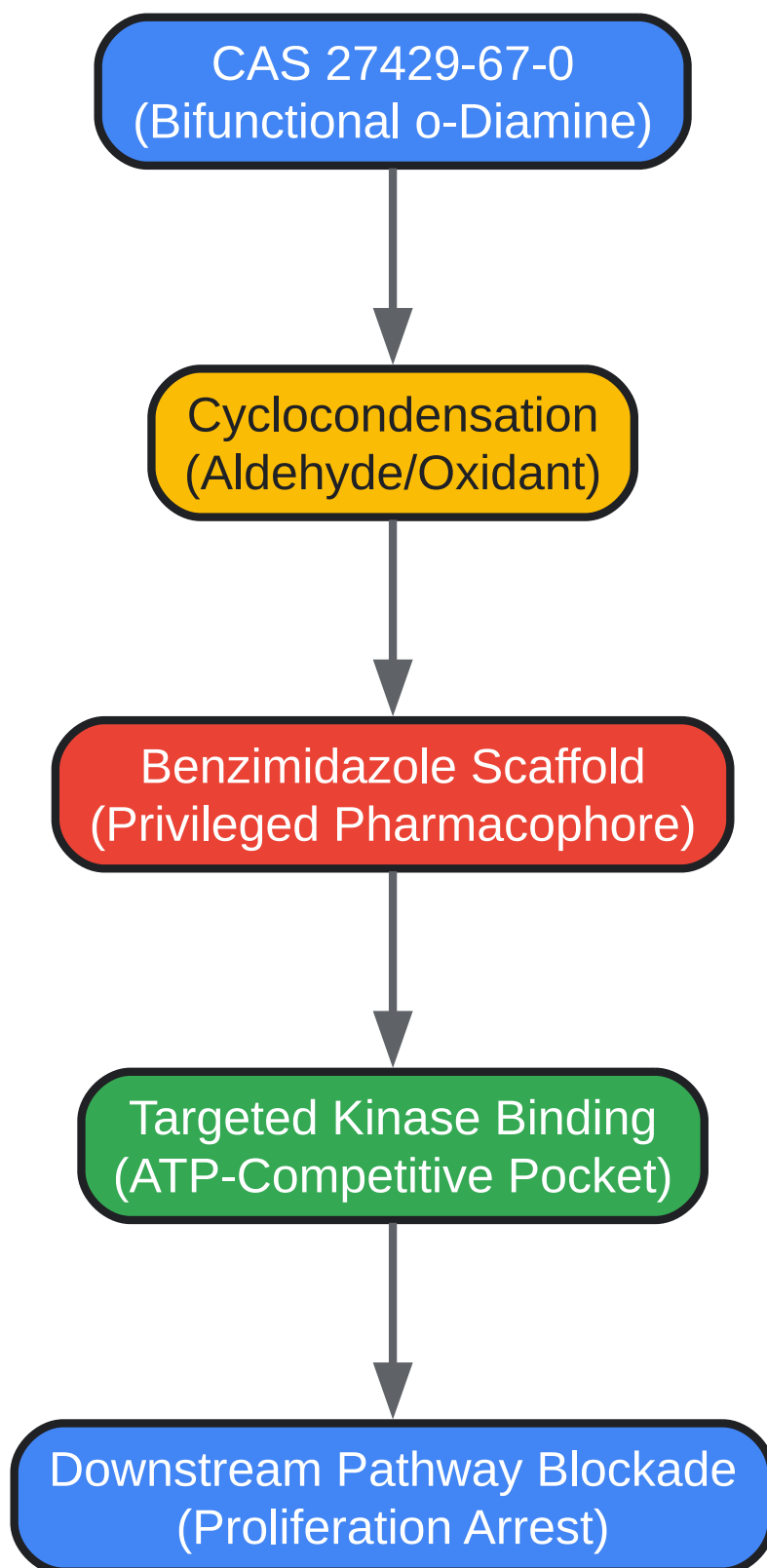
Step 2: Chemoselective Reduction

Objective: Reduce the nitro group (-NO₂) to a primary amine (-NH₂) without affecting the nitrile (-CN).

- Causality for Reactant Choice: Catalytic hydrogenation (e.g., strong H₂ over Pd/C) poses a severe risk of over-reducing the cyano group to a primary alkylamine. Using Iron (Fe) powder in Acetic Acid (AcOH) operates via a single-electron transfer mechanism that is highly chemoselective for nitro groups, leaving the nitrile perfectly intact.
- Procedure:
 - Dissolve the intermediate from Step 1 in a 4:1 mixture of EtOH:AcOH.
 - Add 5.0 equivalents of finely divided Iron powder.
 - Stir at 60°C for 2 hours.
 - Filter through a Celite pad to remove iron salts, neutralize with saturated NaHCO₃, and extract with dichloromethane.
- Self-Validation (Quality Control): Characterize the final product via ¹H-NMR (DMSO-d₆). The protocol is considered successful only if a broad singlet appears at ~5.0 ppm, integrating for exactly 2 protons, representing the newly formed -NH₂. LC-MS must confirm the exact molecular weight of CAS 27429-67-0 at [M+H]⁺ = 202 m/z.

Applications in Drug Discovery & Target Inhibition

In the realm of pharmacology, CAS 27429-67-0 is not an end-product but a strategic intermediate. Because it possesses an ortho-diamine structural motif, it readily undergoes cyclocondensation reactions with various aldehydes or carboxylic acids to generate benzimidazoles. The piperidine appendage remains solvent-exposed, often functioning to improve aqueous solubility or to form key hydrogen bonds with the solvent-accessible regions of a kinase hinge-binding domain.



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Figure 2: Logical progression from CAS 27429-67-0 building block to targeted downstream kinase inhibition.

By utilizing CAS 27429-67-0^[2], researchers can rapidly generate libraries of targeted inhibitors, mapping structure-activity relationships (SAR) based on how the piperidine ring alters the steric bulk and basicity of the final drug candidate.

References

- BLD Pharm. "27429-67-0 | 3-Amino-4-(piperidin-1-yl)benzotrile | BLD Pharm".
- Macklin. "Specification Sheet: (October 22 2025) CAS: 27429-67-0".
- Sigma-Aldrich. "**3-AMINO-4-(1-PIPERIDINYL)-BENZONITRILE** | 27429-67-0".

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